furo[3,2-f][1]benzofuran
Description
Furo[3,2-f][1]benzofuran is a bicyclic heteroaromatic compound consisting of fused benzofuran and furan rings. Its structure is characterized by the fusion of the benzene ring (benzofuran) with a furan moiety at positions 3 and 2, respectively (Figure 1). The synthesis of this compound derivatives often involves Claisen rearrangements, microwave-assisted reactions, or acid-catalyzed cyclization, as demonstrated in studies by Törincsi and Kolo .
Properties
IUPAC Name |
furo[3,2-f][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRKRVJBOXCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC3=C(C=CO3)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618410 | |
| Record name | Benzo[1,2-b:5,4-b']difuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267-56-1 | |
| Record name | Benzo[1,2-b:5,4-b']difuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo3,2-fbenzofuran typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method includes the interaction of synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles, resulting in furo[3,2-f]coumarin-1-carboxylic acids derivatives . Another approach involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent, achieving trifluoroethyl-substituted benzofuran derivatives in efficient yields .
Industrial Production Methods
Industrial production methods for furo3,2-fbenzofuran are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Furo3,2-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the furan ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and copper acetylide. Conditions often involve the use of solvents like dimethylformamide and catalysts such as copper chloride .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Furo3,2-fbenzofuran has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of furo3,2-fbenzofuran involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Physicochemical Properties
Spectroscopic Characteristics
- NMR Data: Furo[3,2-f]quinoline derivatives (e.g., 5d) exhibit distinct ¹H NMR signals for fused protons (δ 4.82 for 7a-H, δ 3.45 for 11a-H in cis-isomer), with NOE interactions confirming stereochemistry . this compound’s NMR profile remains less documented, but analogous benzofuran derivatives show aromatic protons at δ 6.8–7.5 .
- IR and UV-Vis: Furo[3,2-f]quinoline derivatives absorb in the 250–300 nm range due to extended conjugation . Benzofuran-containing dyes (e.g., polymethine derivatives) exhibit blue shifts when fused with furan vs. thiophene (Δλ ~20 nm) .
Structure-Activity Relationships (SAR)
Substituent Effects :
- Ring Modifications: Replacing furan with thiophene in dyes reduces blue shifts, highlighting the electronic influence of oxygen vs. sulfur . Quinoline nitrogen in furo[3,2-f]quinoline derivatives increases polarity but reduces blood-brain barrier penetration compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
